molecular formula C22H22ClN3O4 B2882301 ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890639-21-1

ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No. B2882301
CAS RN: 890639-21-1
M. Wt: 427.89
InChI Key: GJGJZLASQBKEMZ-UHFFFAOYSA-N
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Description

The compound “ethyl {2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate” is an organic compound with the molecular formula C22H22ClN3O4 . It is a complex molecule with several functional groups, including an ethyl ester, a benzimidazole ring, a pyrrolidinone ring, and a chloro-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The benzimidazole ring provides a rigid, planar structure, while the pyrrolidinone ring introduces a carbonyl group and a secondary amine into the molecule. The ethyl ester group is a common functional group in organic chemistry, and the chloro-methoxyphenyl group adds further complexity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding might make it somewhat soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure and the intermolecular forces present .

Scientific Research Applications

Synthesis and Chemical Properties

Imidazo[1,2-b]pyridazines and Analogues Synthesis : The synthesis of ethyl {2′-aryl-6′-(chloro, methoxy, and unsubstituted)imidazo[1,2-a]pyridin-3′-yl}-2- (acylamino, acetoxy, and hydroxy)acetates, including compounds with affinity for central and mitochondrial benzodiazepine receptors, showcases the chemical versatility and potential pharmacological applications of such derivatives (Schmitt et al., 1997).

Antimicrobial Activity of Benzimidazole Derivatives : Research on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives reveals their significant antimicrobial properties. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Salahuddin et al., 2017).

Pharmaceutical Research

Antinociceptive Activity : Derivatives of (1-benzyl-2(3H)-benzimidazolon-3-yl) acetic acid, including ethyl (1-benzyl-2(3H)-benzimidazolon-3-yl)acetate, have been synthesized and tested for antinociceptive activity. These compounds, particularly ethyl (1-benzyl-2(3H)-benzimidazolon-3-yl)acetate, demonstrated potent antinociceptive activity, comparable with aspirin (Nacak et al., 1999).

EGFR Inhibitors for Anticancer Activity : Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have been conducted, demonstrating potential anti-cancer activity. This research underscores the importance of structural analysis in drug design for targeting cancer pathways (Karayel, 2021).

Environmental and Green Chemistry

Greener Synthesis Approaches : Studies on environmentally benign synthesis methods for alicyclic ring-fused benzimidazoles and anti-tumor benzimidazolequinones using hydrogen peroxide in ethyl acetate have been explored. These approaches offer high yields and highlight the shift towards greener and more sustainable chemical synthesis methods (Sweeney et al., 2017).

properties

IUPAC Name

ethyl 2-[2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c1-3-30-21(28)13-26-17-7-5-4-6-16(17)24-22(26)14-10-20(27)25(12-14)18-11-15(23)8-9-19(18)29-2/h4-9,11,14H,3,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGJZLASQBKEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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